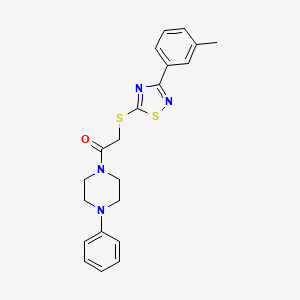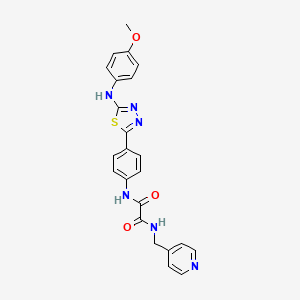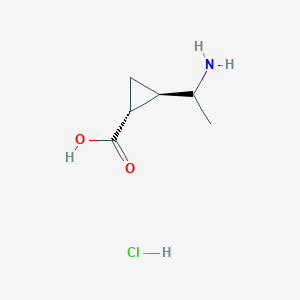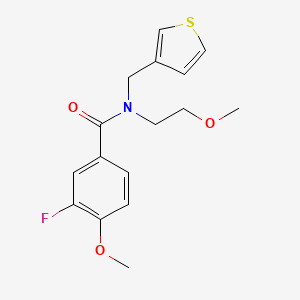![molecular formula C23H26ClN5O3S B2949648 N-ethyl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide CAS No. 1189436-70-1](/img/structure/B2949648.png)
N-ethyl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide, also known as ETP-46464, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has gained significant attention in recent years due to its unique chemical structure and promising preclinical results.
作用機序
The mechanism of action of N-ethyl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide involves the inhibition of a protein called BCL-2, which is overexpressed in many types of cancer. BCL-2 is a key regulator of apoptosis, or programmed cell death, and its overexpression can lead to the survival and proliferation of cancer cells. By inhibiting BCL-2, this compound induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-tumor activity, this compound has been shown to induce autophagy, a process by which cells degrade and recycle their own components. Autophagy has been shown to play a role in cancer cell survival and resistance to chemotherapy, and this compound's ability to induce autophagy may contribute to its anti-tumor activity.
実験室実験の利点と制限
One advantage of N-ethyl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide as a research tool is its specificity for BCL-2 inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of BCL-2 in cancer biology. However, one limitation of this compound is its relatively low solubility, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-ethyl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide. One area of interest is the development of more potent and selective BCL-2 inhibitors based on the structure of this compound. Another potential direction is the investigation of combination therapies involving this compound and other cancer drugs, which may enhance its anti-tumor activity. In addition, further studies are needed to elucidate the mechanisms of action of this compound and its effects on cancer stem cells and autophagy.
合成法
The synthesis of N-ethyl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide involves a multi-step process that begins with the reaction of 2-aminonicotinic acid with ethyl 2-bromoacetate to form an ester intermediate. This intermediate is then converted to the corresponding acid, which is then reacted with 4-morpholinecarboxaldehyde and 2-hydroxybenzaldehyde to produce the final product.
科学的研究の応用
N-ethyl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide has been studied extensively for its potential as a cancer therapeutic agent. Preclinical studies have shown that this compound has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
特性
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(4-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3S/c1-16-4-8-19(9-5-16)25-22(30)20-15-27(3)26-23(20)33(31,32)29-12-10-28(11-13-29)21-14-18(24)7-6-17(21)2/h4-9,14-15H,10-13H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSXHVMCIOSTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2949569.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2949573.png)
![2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate](/img/structure/B2949574.png)
![1-[4-[4-(3-Methylpyridin-4-yl)oxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2949575.png)
![N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2949580.png)




![1-(3,4-dimethylphenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2949585.png)

![ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)